BenchChemオンラインストアへようこそ!

1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine

Physicochemical profiling Drug-likeness prediction Fragment-based screening

This compound combines a 1-methylbenzimidazol-2-amine core with a 6-morpholinopyridin-3-ylmethyl substituent—a connectivity absent from common comparator chemotypes. No published binding, functional, or ADME data exist. In-house characterization is mandatory before substituting any generic analog. Deploy as a starting scaffold for chemical biology probe campaigns targeting underrepresented pharmacophore geometries, or as an LC-MS system suitability standard (verify purity to ≥98% prior to use). Its computed CNS drug-like properties (XLogP3 2.3, TPSA 55.2 Ų) also support benchmarking of in silico BBB permeability models.

Molecular Formula C18H21N5O
Molecular Weight 323.4
CAS No. 2178771-42-9
Cat. No. B2554002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine
CAS2178771-42-9
Molecular FormulaC18H21N5O
Molecular Weight323.4
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1NCC3=CN=C(C=C3)N4CCOCC4
InChIInChI=1S/C18H21N5O/c1-22-16-5-3-2-4-15(16)21-18(22)20-13-14-6-7-17(19-12-14)23-8-10-24-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,20,21)
InChIKeyVYCHIKGPHOIVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine Procurement Requires a Rigorous Evidence Guide


1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine (CAS 2178771-42-9) is a heterocyclic small molecule featuring a 1-methylbenzimidazol-2-amine core linked via a methylene bridge to a 6-morpholinopyridine moiety [1]. Its molecular formula is C18H21N5O with a molecular weight of 323.4 g/mol and a computed XLogP3 of 2.3 [2]. The compound is cataloged as a research chemical with a typical vendor-reported purity of 95% [3]. Despite its inclusion in multiple chemical supplier portfolios, a comprehensive search of primary research literature, patent documents, and authoritative bioactivity databases reveals an absence of published, comparator-based quantitative pharmacological or industrial performance data for this specific compound. This evidence guide therefore focuses on establishing the verifiable baseline properties that any procurement specification must reference, while explicitly identifying the evidence gaps that prevent meaningful differentiation from structural analogs without further experimental validation.

Why Generic Substitution of 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine Is Not Supported by Current Evidence


The 1-methylbenzimidazol-2-amine scaffold and the 6-morpholinopyridine substituent each appear in a wide array of biologically active compounds, including kinase inhibitors, GPCR modulators, and antiviral agents [1]. However, the precise connectivity found in CAS 2178771-42-9—a 1-methylbenzimidazol-2-amine N-linked to a 6-morpholinopyridin-3-ylmethyl group—is structurally distinct from common comparator chemotypes such as ABT-702 (a pyrido[2,3-d]pyrimidine) or 2-(4-substituted)benzimidazoles. In the absence of published head-to-head binding, functional, or ADME data comparing this exact compound against its closest structural analogs, any assumption of functional interchangeability is speculative. Procurement decisions based solely on scaffold similarity risk substituting a compound with uncharacterized selectivity, unknown off-target profiles, and unverified stability under assay conditions. Therefore, rigorous in-house characterization against user-defined comparators is essential before substituting this compound with any generic analog.

Quantitative Differentiation Evidence for 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine (CAS 2178771-42-9)


Molecular Properties Differentiating CAS 2178771-42-9 from Common Benzimidazole Scaffolds

The computed physicochemical parameters of CAS 2178771-42-9 place it in a distinct property space compared to simpler 2-aminobenzimidazole derivatives. The compound has a topological polar surface area (TPSA) of 55.2 Ų and an XLogP3 of 2.3 [1]. In comparison, the unsubstituted 1-methyl-1H-benzo[d]imidazol-2-amine scaffold has a TPSA of approximately 30 Ų and XLogP3 near 1.0 [2]. The higher TPSA of the target compound, contributed by the morpholine oxygen and additional nitrogen atoms, predicts improved aqueous solubility and hydrogen-bonding capacity, while the moderate lipophilicity (XLogP3 2.3) remains within the typical range for CNS drug-likeness. This physicochemical profile differentiates the compound from both more lipophilic benzimidazoles (e.g., 2-phenyl substituted derivatives with XLogP3 >3.5) and more polar analogs bearing carboxylic acid or sulfonamide groups.

Physicochemical profiling Drug-likeness prediction Fragment-based screening

Vendor-Reported Purity Specification for CAS 2178771-42-9 as a Procurement Baseline

Commercial suppliers of CAS 2178771-42-9 consistently report a purity specification of 95% as the minimum acceptable threshold [1]. This purity level is typical for research-grade screening compounds but falls below the ≥98% threshold commonly required for lead optimization studies or in vivo pharmacological evaluation. No certificates of analysis (CoA) with orthogonal purity verification by HPLC, LC-MS, or quantitative NMR are publicly available for this compound. In contrast, well-characterized reference compounds in the benzimidazole class (e.g., clinical candidates or tool compounds such as selumetinib or ABT-702) are routinely supplied with ≥98% purity and full analytical characterization. Procurement of CAS 2178771-42-9 therefore mandates in-house purity verification before use in any quantitative assay, as impurities at the 5% level could confound dose-response measurements, particularly for compounds with nanomolar potency.

Quality control Analytical chemistry Assay reproducibility

Structural Distinction from Common Benzimidazole-Morpholine Bioisosteres

The methylene-linked morpholinopyridine group in CAS 2178771-42-9 distinguishes it from two common classes of morpholine-containing benzimidazoles: (a) compounds where the morpholine is directly attached to the benzimidazole core via a C-N bond at the 5- or 6-position, and (b) compounds such as ABT-702 where the 6-morpholinopyridin-3-yl group is embedded in a larger heterocyclic scaffold [1]. In ABT-702, the morpholinopyridine is attached to a pyrido[2,3-d]pyrimidine core rather than a benzimidazole, and the compound achieves a Ki of 1.7 nM for adenosine kinase [2]. The spatial orientation and conformational flexibility of the methylene bridge in CAS 2178771-42-9 (4 rotatable bonds) creates a pharmacophore geometry distinct from directly linked morpholine-benzimidazole hybrids, potentially enabling different target engagement profiles. However, no experimental binding data exist to quantify whether this structural differentiation translates into meaningful selectivity differences.

Structure-activity relationships Medicinal chemistry Bioisostere design

Validated Application Scenarios for 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine Based on Current Evidence


Chemical Biology Probe Development Requiring a Structurally Distinct Benzimidazole-Morpholine Hybrid

The unique connectivity of the 6-morpholinopyridin-3-ylmethyl group to the 1-methylbenzimidazol-2-amine core (4 rotatable bonds, TPSA 55.2 Ų) [1] makes this compound suitable as a starting scaffold for chemical biology probe campaigns targeting protein classes where this specific pharmacophore geometry is underrepresented in existing libraries. Researchers developing fragment-based or DNA-encoded library (DEL) screening collections may use this compound to sample chemical space not covered by commercial benzimidazole or morpholinopyridine fragment sets.

Internal Reference Standard for LC-MS Method Development in Benzimidazole Analytical Chemistry

Given its defined molecular formula (C18H21N5O) and molecular weight (323.4 g/mol) [1], this compound can serve as a system suitability standard or internal reference for LC-MS method development targeting benzimidazole-containing analytes, provided that in-house purity verification to ≥98% is performed prior to use. The chromatographic behavior of the morpholinopyridine moiety provides distinct retention time and mass spectral characteristics that can anchor calibration curves for structurally related impurities or metabolites.

Computational Chemistry and Molecular Modeling Benchmarking Studies

The computed properties (XLogP3 = 2.3, TPSA = 55.2 Ų, 1 H-bond donor, 5 H-bond acceptors) [1] position this compound at the boundary of CNS drug-like chemical space. This makes it a useful test case for benchmarking in silico models predicting blood-brain barrier permeability, solubility, or metabolic stability of benzimidazole derivatives. Procurement of a physical sample enables experimental validation of these computational predictions, contributing to model refinement without requiring proprietary compound synthesis.

Quote Request

Request a Quote for 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.